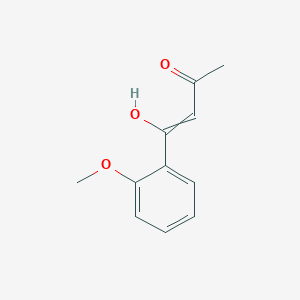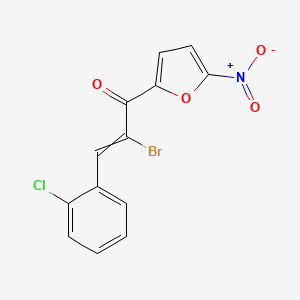
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is a complex organic compound that features a bromine atom, a chlorophenyl group, and a nitrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the chlorophenyl and nitrofuran groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The bromine and nitrofuran groups are particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-ol: Similar structure but with an alcohol group.
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-amine: Similar structure but with an amine group.
Uniqueness
2-Bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90251-80-2 |
|---|---|
Fórmula molecular |
C13H7BrClNO4 |
Peso molecular |
356.55 g/mol |
Nombre IUPAC |
2-bromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H7BrClNO4/c14-9(7-8-3-1-2-4-10(8)15)13(17)11-5-6-12(20-11)16(18)19/h1-7H |
Clave InChI |
UDVPZTRUVGTWHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


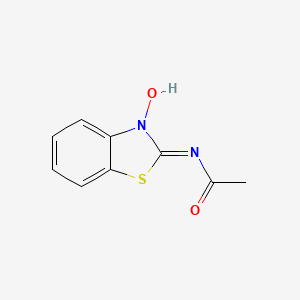
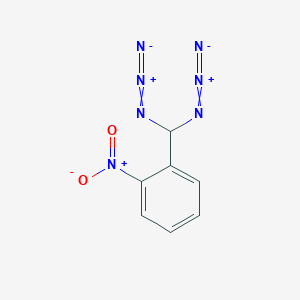
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
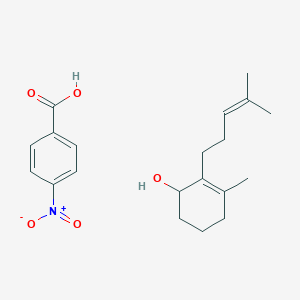
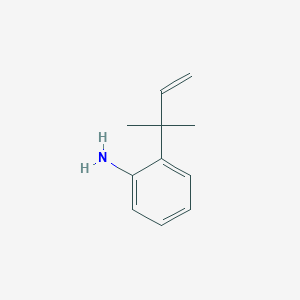
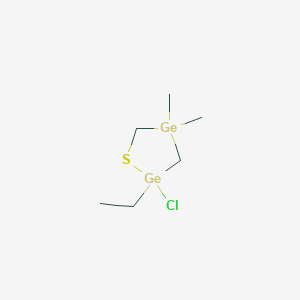
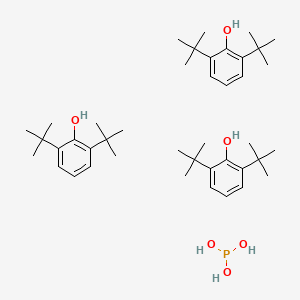
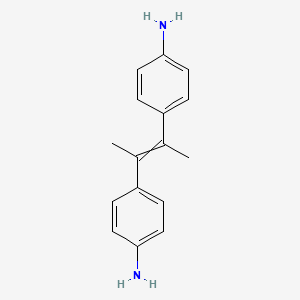
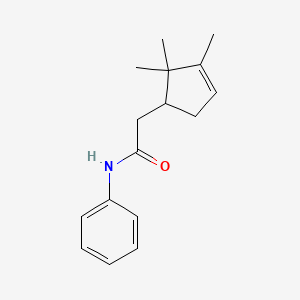
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
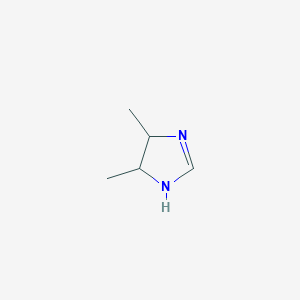
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
